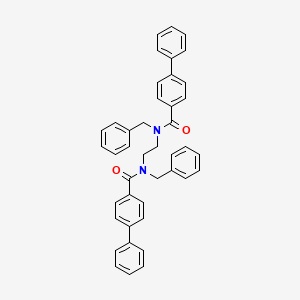![molecular formula C21H25N5O B5221744 N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide, also known as MMPIP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide acts as a selective antagonist of the mGluR7 receptor, which is a member of the G-protein-coupled receptor family. The receptor is primarily expressed in the presynaptic terminals of neurons and regulates the release of glutamate, a major excitatory neurotransmitter in the brain. The inhibition of mGluR7 by N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide results in the increased release of glutamate, leading to the activation of postsynaptic receptors and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. The inhibition of mGluR7 by N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide results in the increased release of glutamate, which activates postsynaptic receptors and downstream signaling pathways. This leads to the modulation of neuronal activity and the regulation of neurotransmitter release, resulting in the observed therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The selective antagonism of mGluR7 by N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide makes it a useful tool for studying the role of this receptor in various neurological disorders. However, the lack of selectivity for other mGluR subtypes and potential off-target effects may limit its use in certain experiments. Additionally, the need for high concentrations of N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide for in vitro studies may result in non-specific effects and toxicity.
Zukünftige Richtungen
Future research on N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide should focus on its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, the development of more selective mGluR7 antagonists and the investigation of the downstream signaling pathways involved in the observed therapeutic effects may provide further insights into the mechanism of action of N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide. Finally, the evaluation of the safety and efficacy of N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide in clinical trials may lead to the development of novel treatments for these disorders.
Synthesemethoden
The synthesis of N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide involves the reaction of 2-(4-methyl-1-piperazinyl)methyl-1H-benzimidazole with 4-chlorobenzoyl chloride in the presence of a base. The reaction yields N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of glutamate neurotransmission. The inhibition of mGluR7 by N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-24-10-12-26(13-11-24)15-20-23-18-14-17(8-9-19(18)25(20)2)22-21(27)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGMMNVTTUHPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)


![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
